4-(4-Methylphenyl)but-3-yn-2-ol
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Overview
Description
4-(4-Methylphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C12H14O It is a derivative of butynol, featuring a methylphenyl group attached to the butynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)but-3-yn-2-ol typically involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is then treated with dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alkenes or alkanes.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(4-Methylphenyl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but with a phenyl group instead of a methylphenyl group.
4-Phenyl-3-butyn-2-ol: Lacks the methyl group on the phenyl ring.
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-(4-Methylphenyl)but-3-yn-2-ol is unique due to the presence of both a methyl group and a hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-(4-methylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10,12H,1-2H3 |
InChI Key |
DZPCESHUUSNADE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(C)O |
Origin of Product |
United States |
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